Rupatadine is a dual histamine H1 receptor and platelet activating factor receptor antagonist that is used for symptomatic relief in seasonal and perennial rhinitis as well as chronic spontaneous urticaria. It was approved for marketing in Canada under the tradename Rupall and comes in tablet formulation for adult use and liquid formulation for pediatric use.
Rupatadine
CAS No.: 158876-82-5
Cat. No.: VC0003271
Molecular Formula: C26H26ClN3
Molecular Weight: 416.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 158876-82-5 |
---|---|
Molecular Formula | C26H26ClN3 |
Molecular Weight | 416.0 g/mol |
IUPAC Name | 13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Standard InChI | InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3 |
Standard InChI Key | WUZYKBABMWJHDL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Canonical SMILES | CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Melting Point | 194-201 |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Rupatadine (C₂₆H₂₆ClN₃) is a benzocycloheptapyridine derivative with a molecular weight of 415.96 g/mol . Its chemical structure includes a pyridine ring linked to a dichlorophenyl group, enabling high affinity for histamine H₁ receptors . The compound exists as an off-white to pinkish crystalline powder, soluble in methanol and ethanol but insoluble in water . Key physicochemical parameters include a melting point of 58–61°C and a predicted pKa of 6.95 .
Table 1: Physicochemical Properties of Rupatadine
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₆ClN₃ |
Molecular Weight | 415.96 g/mol |
Melting Point | 58–61°C |
Solubility | Methanol, Ethanol, Chloroform |
pKa | 6.95 ± 0.20 |
Boiling Point | 586.4 ± 50.0 °C (Predicted) |
The fumarate salt (C₃₀H₃₀ClN₃O₄) enhances stability and bioavailability, with a molecular weight of 532.0 g/mol . X-ray crystallography confirms its planar configuration, which facilitates receptor binding .
Pharmacological Profile
Dual Mechanism of Action
Rupatadine exerts its effects through two primary pathways:
Histamine H₁ Receptor Antagonism
Rupatadine binds competitively to peripheral H₁ receptors with a dissociation constant (Ki) of 0.1 μM in guinea pig cerebellum membranes . In vitro studies demonstrate 93% inhibition of histamine-induced wheal formation at 40 mg doses, surpassing loratadine and fexofenadine in potency . The drug’s selectivity for peripheral over central H₁ receptors minimizes sedation, a common limitation of first-generation antihistamines .
Platelet-Activating Factor (PAF) Antagonism
Rupatadine inhibits PAF-induced platelet aggregation with an IC₅₀ of 0.68 μM in human plasma, a potency 10-fold higher than cetirizine . This dual blockade reduces vascular permeability and inflammatory cell recruitment, amplifying its anti-allergic effects .
Table 2: Comparative Receptor Affinity
Agent | H₁ Ki (μM) | PAF IC₅₀ (μM) |
---|---|---|
Rupatadine | 0.10 | 0.68 |
Loratadine | 0.12 | >10 |
Cetirizine | 0.21 | 8.2 |
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration, rupatadine achieves peak plasma concentrations (Cₘₐₓ) of 1.54–4.74 ng/mL within 1 hour (Tₘₐₓ) . Steady-state concentrations occur by day 5, with an area under the curve (AUCτ) of 8.37–16.2 ng·h/mL . The drug exhibits linear pharmacokinetics between 10–20 mg doses and has a volume of distribution of 1.8 L/kg, indicating moderate tissue penetration .
Metabolism and Excretion
Rupatadine undergoes hepatic metabolism primarily via CYP3A4, producing desloratadine-like metabolites . Less than 1% is excreted unchanged in urine, with a terminal half-life of 5.9–6.1 hours . Concomitant use of CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 10-fold, necessitating dose adjustments .
Clinical Efficacy
Allergic Rhinitis
In a 2-week randomized trial (n=324), rupatadine 10 mg reduced Total Symptom Scores (TSS) by 33% versus placebo (p=0.005), outperforming ebastine in rhinorrhea control (p<0.001) . Nasal congestion improved by 28%, comparable to desloratadine .
Chronic Idiopathic Urticaria (CIU)
A 6-week study (n=228) demonstrated a 52% reduction in Urticaria Activity Scores (UAS7) with rupatadine versus 34% for placebo (p<0.01) . Pruritus severity decreased by 48% at day 28, mirroring cetirizine’s efficacy .
Table 3: Efficacy in Allergic Rhinitis (Pooled Data)
Parameter | Rupatadine 10 mg | Placebo | Ebastine 10 mg |
---|---|---|---|
TSS Reduction | 33%* | 12% | 29% |
Rhinorrhea Control | 69%* | 41% | 58% |
Onset of Action | 45 minutes | – | 60 minutes |
*Statistically significant vs. placebo (p<0.05)
Drug Interactions and Contraindications
CYP3A4-Mediated Interactions
Concomitant use with erythromycin increases rupatadine exposure by 3.8-fold, necessitating avoidance . No interactions occur with azithromycin or lorazepam .
Special Populations
Renal impairment (CrCl <30 mL/min) doubles elimination half-life, requiring dose reduction to 10 mg every 48 hours . Hepatic insufficiency (Child-Pugh B) increases AUC by 2.5-fold .
Comparative Effectiveness
Long-Term Management
A 1-year safety study (n=621) reported sustained efficacy with no tolerance development . Urticaria recurrence rates were 22% lower than with cetirizine (p=0.03) .
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